molecular formula C9H13NOS B8734828 1-(Dimethylamino)-3-(thiophen-2-yl)propan-2-one

1-(Dimethylamino)-3-(thiophen-2-yl)propan-2-one

Cat. No. B8734828
M. Wt: 183.27 g/mol
InChI Key: WXYACWFTPNMQEW-UHFFFAOYSA-N
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Patent
US06180064B2

Procedure details

The synthesis of 2,5-Di-(2-thienyl)-pyrrole and N-substituted derivatives thereof is shown in FIG. 3. 3-dimethylamino-1-(2-thienyl)-propanone hydrochloride (4) is produced in 89% yield by refluxing for 16 hours a mixture of 2-acetylthiophene (1), paraformaldehyde (2), dimethylamine hydrochloride (3) and concentrated hydrochloric acid in ethanol. The product is isolated, treated with 35% aqueous ammonia and extracted with ether to yield 3-dimethylamino-1-(2-thienyl)-propanone (5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[S:5][CH:6]=[CH:7][CH:8]=1)(=O)C.C=O.Cl.[CH3:12][NH:13][CH3:14].Cl.N.[CH2:17]([OH:19])[CH3:18]>>[CH3:12][N:13]([CH3:14])[CH2:18][C:17](=[O:19])[CH2:1][C:4]1[S:5][CH:6]=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1SC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The product is isolated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether

Outcomes

Product
Name
Type
product
Smiles
CN(CC(CC=1SC=CC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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